N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 6-position with a 3,4-dimethylbenzamide moiety.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-5-6-19(14-17(16)2)24(28)26-21-9-12-23-18(15-21)4-3-13-27(23)31(29,30)22-10-7-20(25)8-11-22/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAPTNILGQQJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to convert quinoline derivatives to tetrahydroquinoline.
Substitution: The fluorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted fluorobenzenesulfonyl compounds.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have applications in drug discovery and development.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives reported in the literature. Below is a systematic comparison:
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Key Observations:
Substituent Diversity: The target compound uniquely combines a 3,4-dimethylbenzamide group with a 4-fluorobenzenesulfonyl moiety. In contrast, analogs like Compound 68 and 28 feature thiophene-carboximidamide groups, which may enhance binding to NOS isoforms . Halogenated variants (e.g., 3-chlorobenzamide in ) suggest that electronic effects of substituents influence solubility and target engagement.
Biological Activity: While the target compound lacks direct bioactivity data, Compound 68 and analogs were evaluated for NOS inhibition, a common therapeutic target for inflammatory diseases .
Table 2: Functional Comparison of Sulfonyl-Containing Derivatives
| Compound Class | Core Structure | Functional Group Variations | Biological Relevance |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 4-Fluorobenzenesulfonyl, 3,4-dimethyl | Potential enzyme inhibition |
| Triazole-thiones [7–9] | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl)phenyl | Antifungal/antimicrobial activity |
| Hydrazinecarbothioamides [4–6] | Benzamide-hydrazine | C=S, NH groups | Precursors for triazole synthesis |
- Sulfonyl Group Impact : The 4-fluorobenzenesulfonyl group in the target compound enhances electrophilicity and may improve binding to enzyme active sites, as seen in triazole-thione derivatives (e.g., Compounds 7–9 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
